molecular formula C18H17N3O2S B2734454 4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 954060-88-9

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2734454
CAS RN: 954060-88-9
M. Wt: 339.41
InChI Key: UCNWUTDGQIUNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the family of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Synthesis

The compound is potentially linked to the synthesis of heterocyclic compounds, showcasing its utility in creating diverse chemical structures. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine underlines the versatility of thiophene derivatives in heterocyclic synthesis (Mohareb et al., 2004). This research demonstrates the compound's relevance in generating a wide array of heterocyclic molecules for potential applications in pharmaceuticals and materials science.

Antimicrobial and Antioxidant Activity

Research on novel pyridine and fused pyridine derivatives, starting from compounds structurally similar to the subject compound, have shown promising antimicrobial and antioxidant activities. The in silico molecular docking screenings towards GlcN-6-P synthase and the observed antimicrobial and antioxidant activity indicate the potential of these compounds in therapeutic applications (Flefel et al., 2018). These findings highlight the potential of derivatives of "4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide" in developing new antimicrobial and antioxidant agents.

Antiproliferative Activity

The study of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides indicates a shift from thrombin inhibitory and fibrinogen receptor antagonistic activities to antiproliferative activity against endothelial and tumor cells. This transition underscores the compound's potential utility in cancer research, particularly in developing novel anticancer agents (Ilić et al., 2011).

Enzyme Inhibition

The development of enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors, from pyridazine derivatives illustrates the compound's potential in treating diseases associated with neurotransmitter dysfunction, like Alzheimer's disease. The detailed study of structure-activity relationships in pyridazine analogs as AChE inhibitors provides valuable insights into designing more effective treatments for neurodegenerative diseases (Contreras et al., 2001).

Molecular Docking and Drug Design

The compound's framework has been explored in the synthesis of pyridine–pyrazole hybrid derivatives and their subsequent in silico molecular docking screenings. These screenings reveal moderate to good binding energies, indicating the potential of these compounds as leads in drug discovery processes (Flefel et al., 2018).

properties

IUPAC Name

4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWUTDGQIUNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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